5-(2,2-Difluoroethoxy)pyridin-2-amine
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Overview
Description
5-(2,2-Difluoroethoxy)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a difluoroethoxy group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethoxy)pyridin-2-amine typically involves the introduction of the difluoroethoxy group to the pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoroethoxy reagent. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
5-(2,2-Difluoroethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
5-(2,2-Difluoroethoxy)pyridine: Lacks the amine group, making it less versatile in certain applications.
2-Aminopyridine: Lacks the difluoroethoxy group, which can affect its chemical reactivity and binding properties.
Uniqueness
5-(2,2-Difluoroethoxy)pyridin-2-amine is unique due to the presence of both the difluoroethoxy and amine groups, which confer distinct chemical and biological properties. The difluoroethoxy group can enhance lipophilicity and metabolic stability, while the amine group provides a site for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-7(10)11-3-5/h1-3,6H,4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYWKAFACJMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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